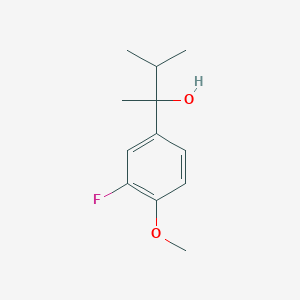

2-(3-Fluoro-4-methoxyphenyl)-3-methyl-butan-2-ol

CAS No.:

Cat. No.: VC13415627

Molecular Formula: C12H17FO2

Molecular Weight: 212.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H17FO2 |

|---|---|

| Molecular Weight | 212.26 g/mol |

| IUPAC Name | 2-(3-fluoro-4-methoxyphenyl)-3-methylbutan-2-ol |

| Standard InChI | InChI=1S/C12H17FO2/c1-8(2)12(3,14)9-5-6-11(15-4)10(13)7-9/h5-8,14H,1-4H3 |

| Standard InChI Key | SQXZUUOKRYYTMC-UHFFFAOYSA-N |

| SMILES | CC(C)C(C)(C1=CC(=C(C=C1)OC)F)O |

| Canonical SMILES | CC(C)C(C)(C1=CC(=C(C=C1)OC)F)O |

Introduction

2-(3-Fluoro-4-methoxyphenyl)-3-methyl-butan-2-ol is an organic compound with the molecular formula and a molecular weight of 212.26 g/mol. It is classified as a substituted phenyl alcohol, characterized by the presence of fluorine and methoxy functional groups on its aromatic ring, along with a tertiary alcohol moiety in its aliphatic chain .

Visual Representation

The compound's structure includes:

-

A phenyl ring substituted with a fluorine atom at the 3-position and a methoxy group at the 4-position.

-

A tertiary alcohol group attached to a branched aliphatic chain.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 212.26 g/mol |

| Functional Groups | Fluorine, Methoxy, Alcohol |

Reactivity

This compound contains:

-

A tertiary alcohol group, which may undergo reactions such as dehydration or oxidation under appropriate conditions.

-

An aromatic ring with electron-donating (methoxy group) and electron-withdrawing (fluorine atom) substituents, influencing its reactivity in electrophilic aromatic substitution reactions.

Potential Applications

While specific applications for this compound are not widely documented, compounds with similar structures are often investigated for:

-

Pharmaceutical applications due to their functional group diversity.

-

Use as intermediates in organic synthesis for more complex molecules.

Research Context

The presence of fluorine in organic molecules is known to enhance bioactivity, suggesting potential research interest in medicinal chemistry. Additionally, the methoxy group can improve solubility and modify pharmacokinetic properties.

Spectroscopic Data

Although specific experimental data for this compound are unavailable in the provided sources, typical analyses include:

-

NMR Spectroscopy: Identification of chemical shifts for protons in the aromatic ring, methyl groups, and hydroxyl group.

-

Mass Spectrometry (MS): Confirmation of molecular weight and fragmentation patterns.

Computational Analysis

The compound's descriptors were computed using PubChem tools:

-

LogP: Suggesting lipophilicity.

-

Polar Surface Area (PSA): Indicating potential permeability across biological membranes.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume